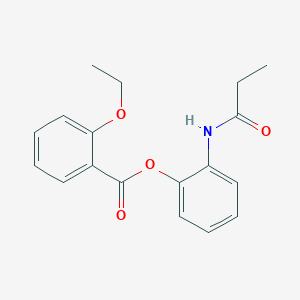
2-(propionylamino)phenyl 2-ethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(propionylamino)phenyl 2-ethoxybenzoate is an organic compound with the molecular formula C18H19NO4 and a molecular weight of 313.35 g/mol . It is known for its unique chemical structure, which includes a propionylamino group attached to a phenyl ring and an ethoxybenzoate group.
Preparation Methods
The synthesis of 2-(propionylamino)phenyl 2-ethoxybenzoate typically involves the reaction of 2-aminophenol with propionyl chloride to form 2-(propionylamino)phenol. This intermediate is then reacted with 2-ethoxybenzoyl chloride to yield the final product . The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Chemical Reactions Analysis
2-(propionylamino)phenyl 2-ethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(propionylamino)phenyl 2-ethoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(propionylamino)phenyl 2-ethoxybenzoate involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with amino acid residues in proteins, while the ethoxybenzoate group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
2-(propionylamino)phenyl 2-ethoxybenzoate can be compared with similar compounds such as:
2-(acetylamino)phenyl 2-ethoxybenzoate: This compound has an acetyl group instead of a propionyl group, which can affect its reactivity and biological activity.
2-(propionylamino)phenyl 2-methoxybenzoate: This compound has a methoxy group instead of an ethoxy group, which can influence its solubility and interaction with molecular targets.
These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.
Properties
Molecular Formula |
C18H19NO4 |
|---|---|
Molecular Weight |
313.3g/mol |
IUPAC Name |
[2-(propanoylamino)phenyl] 2-ethoxybenzoate |
InChI |
InChI=1S/C18H19NO4/c1-3-17(20)19-14-10-6-8-12-16(14)23-18(21)13-9-5-7-11-15(13)22-4-2/h5-12H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
VUQCMKIUYIZHHX-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


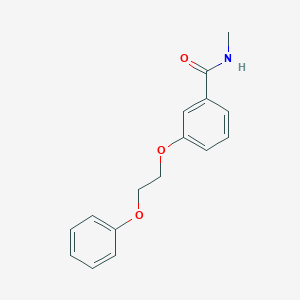
![2-fluoro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495878.png)
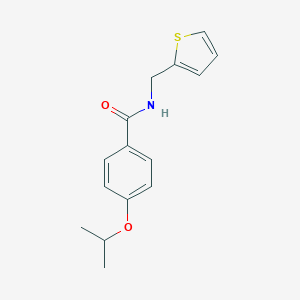
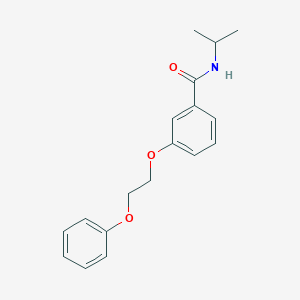
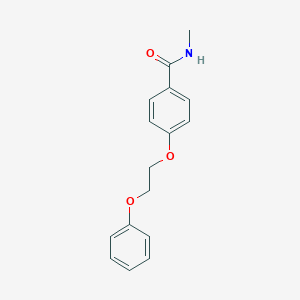
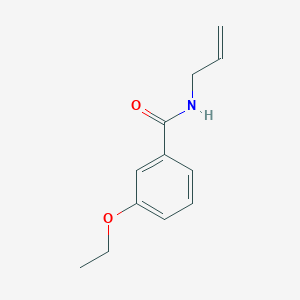
![N-[4-(2-phenoxyethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B495885.png)
![N-[4-(allyloxy)phenyl]-2-ethoxybenzamide](/img/structure/B495886.png)
![N-[4-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B495888.png)
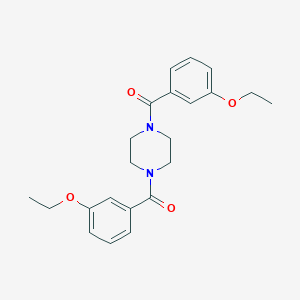

![2-chloro-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B495892.png)
![2-(4-ethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B495893.png)
![N-cyclohexyl-N'-[4-(tetrahydro-2-furanylmethoxy)phenyl]urea](/img/structure/B495894.png)
